5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid
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Overview
Description
5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid is a brominated derivative of indene, a bicyclic hydrocarbon. This compound is of interest due to its unique structure, which includes a bromine atom and a carboxylic acid group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-4-carboxylic acid. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-azido-2,3-dihydro-1H-indene-4-carboxylic acid, 5-thiocyanato-2,3-dihydro-1H-indene-4-carboxylic acid, etc.
Oxidation: Formation of 5-bromo-2,3-dihydro-1H-indene-4-carboxaldehyde or this compound ketone.
Reduction: Formation of 5-bromo-2,3-dihydro-1H-indene-4-methanol.
Scientific Research Applications
5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-4-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-chloro-2,3-dihydro-1H-indene-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.
Uniqueness
The presence of the bromine atom in 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or fluorine, which can influence the compound’s interactions and reactivity in various chemical and biological contexts .
Properties
CAS No. |
2385761-55-5 |
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Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H9BrO2/c11-8-5-4-6-2-1-3-7(6)9(8)10(12)13/h4-5H,1-3H2,(H,12,13) |
InChI Key |
SMRAHQXRTNTJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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